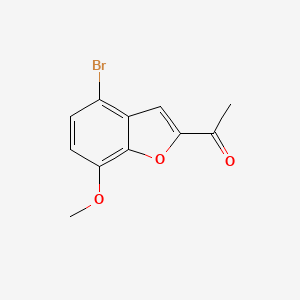
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, while not directly studied, can be inferred from related compounds. The structure of a similar compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been optimized using various computational methods, including Hartree-Fock and B3LYP with different basis sets. The geometrical parameters of this compound were found to be in agreement with X-ray diffraction data, suggesting a reliable approach for predicting the structure of related benzofuran derivatives .
Synthesis Analysis
Synthesis of benzofuran derivatives can be complex, involving multiple steps and reagents. For instance, the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ leads to the formation of benzofuran and dihydrobenzofuran derivatives . This indicates that oxidative conditions can be employed to construct the benzofuran core, which is a key feature in the target molecule. Additionally, the synthesis of related 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones has been achieved starting from 2-(2-formylphenoxy)alkanoic acids, suggesting a potential synthetic route for the target molecule .
Chemical Reactions Analysis
The reactivity of benzofuran derivatives can be diverse. For example, the reduction of 5-halo-and 5-nitro-1-(benzofuran-3-yl)-2-phenylethanones has been successfully performed, yielding the corresponding ethanols and amino compounds . This demonstrates the feasibility of modifying the functional groups on the benzofuran ring, which could be applicable to the target molecule for further functionalization or for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be deduced from their molecular structure and substituents. The presence of a bromo and methoxy group in the target molecule would influence its polarity, solubility, and reactivity. The molecular electrostatic potential of the related compound indicates that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings . This could suggest similar electronic characteristics for the target molecule, affecting its intermolecular interactions and stability. The first hyperpolarizability of the related compound also suggests potential applications in nonlinear optics, which could be an interesting property to investigate for the target molecule .
Applications De Recherche Scientifique
Benzofuran Derivatives as Antimicrobial Agents
Benzofuran and its derivatives, including 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, have been identified as potent structures with a wide range of biological and pharmacological applications, especially in the field of antimicrobial therapy. Benzofuran derivatives are found in natural products and synthetic compounds, displaying significant activity against various microbes. Notable applications include their use in treating skin diseases such as cancer or psoriasis, showcasing their potential as efficient antimicrobial candidates. This scaffold has emerged as a pharmacophore of choice for designing new drugs active toward clinically approved targets, emphasizing the need for further research to exploit its full therapeutic potential in microbial diseases treatment (Hiremathad et al., 2015).
Bioactive Properties and Pharmacological Potential
Benzofuran compounds, including the specific 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, exhibit a variety of bioactivities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have attracted considerable attention due to their potential applications in drug development, making them promising natural drug lead compounds. Recent discoveries of benzofuran derivatives with anti-hepatitis C virus activity and as anticancer agents highlight the ongoing interest in benzofuran scaffolds for novel therapeutic agents. Innovative methods for constructing benzofuran rings further support the development of complex benzofuran-based pharmaceuticals (Miao et al., 2019).
Antimicrobial Activity of Benzofuran Scaffolds
The antimicrobial activity of benzofuran scaffolds, including 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, has been extensively investigated against various bacterial (Gram-positive and Gram-negative) and fungal microorganisms. The electronic nature of substituents on the benzofuran nucleus significantly affects its activity, with functionalities like -OH, -OMe, sulfonamide, or halogen enhancing the therapeutic activities. This highlights the potential of benzofuran derivatives as promising antimicrobial agents, encouraging further exploration for human health promotion (Abbas & Dawood, 2022).
Propriétés
IUPAC Name |
1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGUSCBWCVSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618619 | |
| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone | |
CAS RN |
192381-08-1 | |
| Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

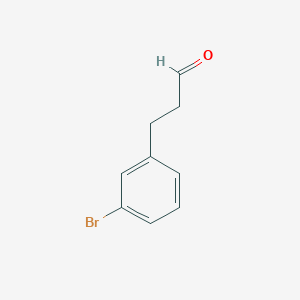
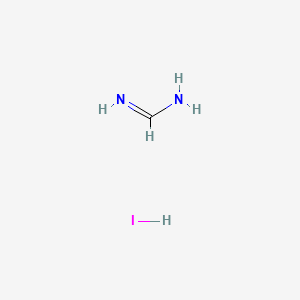
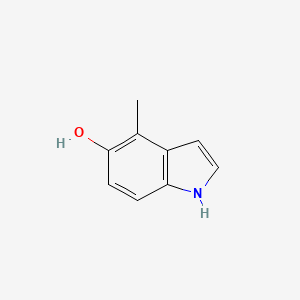
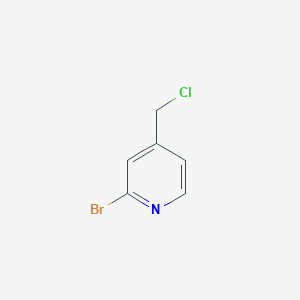
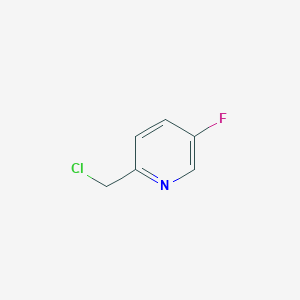
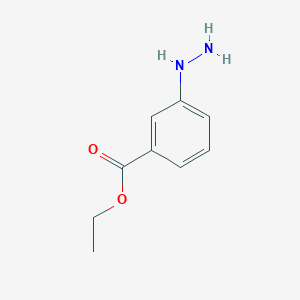
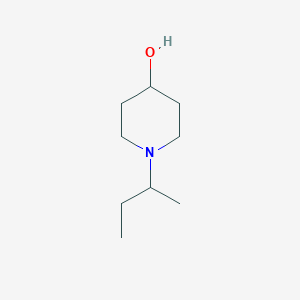
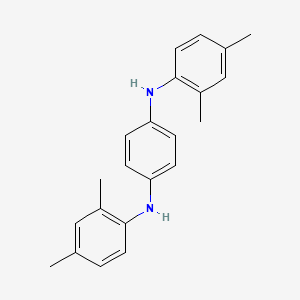
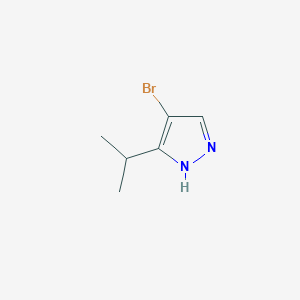
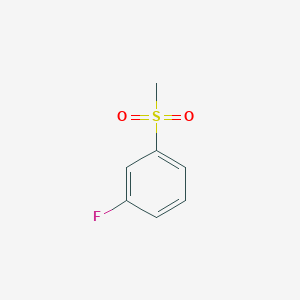

![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)
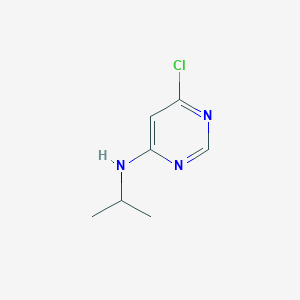
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)